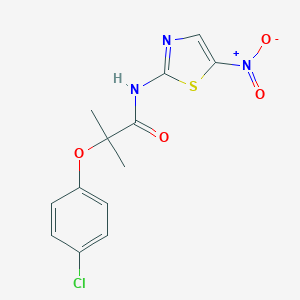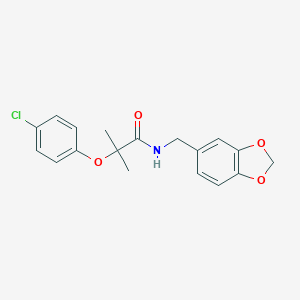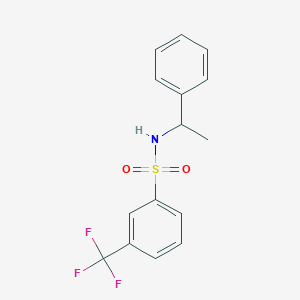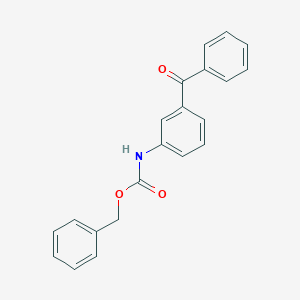
benzyl N-(3-benzoylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-(3-benzoylphenyl)carbamate, commonly known as BNPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BNPC is a carbamate compound that has shown promising results in various biochemical and physiological studies.
Scientific Research Applications
BNPC has shown potential applications in various fields of scientific research. It has been studied extensively for its anticancer properties. BNPC has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its antibacterial and antifungal properties. BNPC has been shown to inhibit the growth of various bacterial and fungal strains.
Mechanism of Action
The mechanism of action of BNPC is not fully understood. However, it is believed that BNPC inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death. BNPC has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
BNPC has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase. BNPC has also been shown to have anti-inflammatory properties. It has been shown to inhibit the production of various pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The main advantage of using BNPC in lab experiments is its potential applications in various fields of scientific research. BNPC has shown promising results in various studies, and its potential applications are still being explored. However, one limitation of using BNPC in lab experiments is its toxicity. BNPC has been shown to be toxic to some cell lines at high concentrations.
Future Directions
There are various future directions for research on BNPC. One direction is to explore its potential applications in the treatment of various diseases such as cancer, bacterial and fungal infections, and inflammation. Another direction is to study its toxicity and potential side effects in more detail. Furthermore, the mechanism of action of BNPC needs to be further explored to fully understand its potential applications in various fields of scientific research.
Conclusion:
In conclusion, BNPC is a chemical compound that has shown promising results in various fields of scientific research. It has potential applications in the treatment of various diseases such as cancer, bacterial and fungal infections, and inflammation. However, its toxicity and potential side effects need to be further explored. Overall, BNPC is a compound that has the potential to make significant contributions to the field of scientific research.
Synthesis Methods
BNPC can be synthesized through a reaction between benzylamine and 3-benzoylphenyl isocyanate. The reaction takes place in the presence of a solvent such as dichloromethane or chloroform. The reaction mixture is then stirred for several hours at room temperature until the product is formed. The product is then purified through recrystallization using a suitable solvent.
properties
Molecular Formula |
C21H17NO3 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
benzyl N-(3-benzoylphenyl)carbamate |
InChI |
InChI=1S/C21H17NO3/c23-20(17-10-5-2-6-11-17)18-12-7-13-19(14-18)22-21(24)25-15-16-8-3-1-4-9-16/h1-14H,15H2,(H,22,24) |
InChI Key |
JIIAPEPUDYEMFJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC(=C2)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC(=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B263061.png)
![N-[4-(dimethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B263064.png)
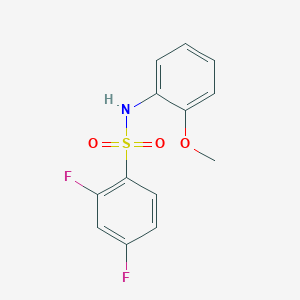

![N-[4-(dimethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263068.png)
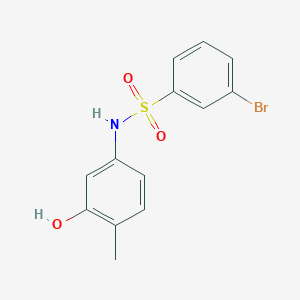
![2-(2-chlorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B263075.png)
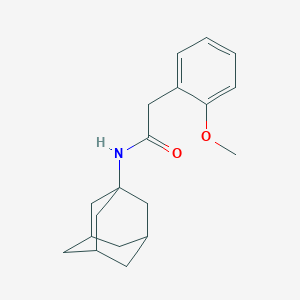
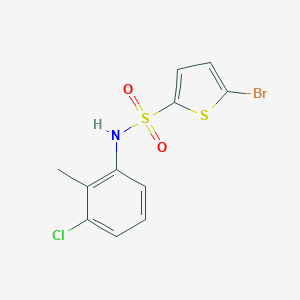
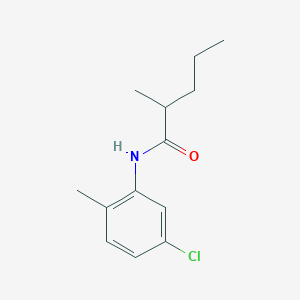
![2-(4-chlorophenoxy)-2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B263085.png)
